molecular formula AsS B8114498 Arsino, thioxo- CAS No. 35280-76-3

Arsino, thioxo-

Cat. No.: B8114498
CAS No.: 35280-76-3
M. Wt: 106.99 g/mol
InChI Key: LAJUJGVZCLKIKB-UHFFFAOYSA-N
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Description

“Arsino, thioxo-” (CAS 12044-79-0) is an organoarsenic compound with the molecular formula H₃SAs and a molecular weight of 110.01 g/mol . The term “thioxo-” denotes the replacement of an oxygen atom with sulfur in a ketone-like structure (R₂C=S), but in this case, the central atom is arsenic instead of carbon. The compound is structurally analogous to arsine (AsH₃), where one hydrogen is replaced by a sulfur atom, forming a thioxo group (As=S). This substitution introduces distinct chemical reactivity and coordination properties compared to traditional arsenic compounds .

Properties

IUPAC Name

sulfanylidenearsenic
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/AsS/c1-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJUJGVZCLKIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

S=[As]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AsS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058291, DTXSID00785123
Record name Arsenic sulfide (AsS)
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URL https://comptox.epa.gov/dashboard/DTXSID8058291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name lambda~5~-Arsanethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00785123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12044-30-3, 12044-79-0, 35280-76-3
Record name Xionghuang
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12044-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arsino, thioxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12044-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arsenic monosulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012044790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arsenic sulfide (AsS)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name lambda~5~-Arsanethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00785123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Arsino, thioxo- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Arsino, thioxo- can lead to the formation of arsenic oxides, while reduction can yield arsenic hydrides .

Scientific Research Applications

Arsino, thioxo- has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. In biology, it has been studied for its potential antimicrobial and anticancer properties. In medicine, Arsino, thioxo- is being investigated for its potential use in the treatment of certain types of cancer, such as acute promyelocytic leukemia . Additionally, it has applications in the industry as a component in the production of semiconductors and other electronic materials .

Mechanism of Action

The mechanism of action of Arsino, thioxo- involves its interaction with cellular proteins and enzymes. It is known to inhibit the activity of thioredoxin reductase, an enzyme involved in cellular redox regulation. This inhibition leads to the accumulation of reactive oxygen species (ROS) and induces apoptosis in cancer cells . Additionally, Arsino, thioxo- can interfere with the function of other cellular proteins and pathways, contributing to its overall biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Arsine (AsH₃)
  • Formula : AsH₃
  • Molecular Weight : 77.95 g/mol
  • Structure : Trigonal pyramidal with three As–H bonds.
  • Coordination Chemistry: Unlike arsine, “Arsino, thioxo-” can act as a Lewis base, donating sulfur or arsenic lone pairs for metal complexation .
Thioacetamide (CH₃CSNH₂)
  • Formula : C₂H₅NS
  • Molecular Weight : 75.13 g/mol
  • Structure : Contains a thioamide group (C=S).
  • Applications: Thioacetamide is used in analytical chemistry, while “Arsino, thioxo-” has niche roles in coordination chemistry research .
Arsonazo AE (C₂₆H₁₉AsO₁₇S₄)
  • Formula : C₂₆H₁₉AsO₁₇S₄
  • Structure : Azo-linked arsenic-sulfur complex.
  • Key Differences: Functionality: Arsonazo AE forms colored complexes with lanthanides (e.g., La³⁺, Nd³⁺) for spectroscopic analysis, whereas “Arsino, thioxo-” lacks such chromophoric groups . Synthesis: Arsonazo AE requires multi-step organic synthesis, while “Arsino, thioxo-” is synthesized via direct arsenic-sulfur reactions .

Physicochemical Properties

Compound Melting Point (°C) Solubility Stability
Arsino, thioxo- Not reported Insoluble in water Air-sensitive
Arsine −117 Slightly soluble Pyrophoric
Thioacetamide 113–115 Water-soluble Stable at RT

Notes:

  • “Arsino, thioxo-” is air-sensitive due to arsenic’s oxidation propensity, requiring inert storage conditions .
  • Thioacetamide’s water solubility facilitates its use in aqueous reactions, unlike “Arsino, thioxo-” .

Reactivity Highlights :

  • “Arsino, thioxo-” reacts with transition metals (e.g., Fe³⁺, Cu²⁺) to form stable complexes, leveraging its As=S group .

Biological Activity

Overview

Arsino, thioxo- (CAS Number 35280-76-3) is an organoarsenic compound known for its unique chemical properties and potential applications in various fields, particularly in biology and medicine. This compound contains arsenic and sulfur atoms, contributing to its biological activity, including potential antimicrobial and anticancer properties. The mechanism of action primarily involves interaction with cellular proteins and enzymes, leading to significant biological effects.

Arsino, thioxo- exerts its biological effects through several mechanisms:

  • Inhibition of Thioredoxin Reductase : This compound inhibits thioredoxin reductase, an enzyme critical for maintaining cellular redox balance. This inhibition results in the accumulation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
  • Induction of Apoptosis : The interaction of Arsino, thioxo- with specific cell signaling pathways leads to programmed cell death in various cancer cell lines. This property is being explored for therapeutic applications, particularly in acute promyelocytic leukemia.

Biological Activity

The biological activity of Arsino, thioxo- has been studied across various contexts:

  • Anticancer Properties :
    • Case Study : Research indicates that Arsino, thioxo- can effectively induce apoptosis in cancer cells. For instance, studies have demonstrated that treatment with this compound led to significant cell death in acute promyelocytic leukemia cells.
    • Mechanism : The compound's ability to increase ROS levels is a key factor in its anticancer activity, as elevated ROS can damage cellular components and trigger apoptotic pathways.
  • Antimicrobial Activity :
    • Preliminary studies suggest that Arsino, thioxo- may possess antimicrobial properties, although detailed investigations are still needed to fully understand its efficacy and mechanisms against various pathogens.

Research Findings

A summary of research findings related to the biological activity of Arsino, thioxo- is presented in the following table:

Study FocusFindingsReference
Apoptosis InductionInduces apoptosis in cancer cells via ROS accumulation
Enzyme InhibitionInhibits thioredoxin reductase, affecting redox balance
Antimicrobial EffectsPotential antimicrobial properties under investigation
Synthesis MethodsSynthesized via reaction of arsenic trioxide with sulfur

Comparison with Similar Compounds

Arsino, thioxo- can be compared with other organoarsenic compounds such as arsenic trioxide and tetraarsenic tetrasulfide:

CompoundPrimary UseMechanism of Action
Arsino, thioxo-Anticancer researchInduces apoptosis via ROS accumulation
Arsenic TrioxideTreatment for acute promyelocytic leukemiaInduces differentiation and apoptosis
Tetraarsenic TetrasulfideInvestigated for leukemia treatmentSimilar apoptotic mechanisms

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for arsino, thioxo- compounds, and how can reaction conditions be systematically evaluated?

  • Methodology: Begin with literature reviews to identify established protocols (e.g., arsenic-thiol reactions or sulfurization of arsine precursors). Systematically vary parameters like temperature, solvent polarity, and catalyst loading while monitoring yield via gravimetric analysis. Validate purity using HPLC or mass spectrometry. Cross-reference synthetic pathways with analogous organoarsenic systems to infer mechanistic insights .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of arsino, thioxo- derivatives?

  • Methodology: For NMR, focus on 75^{75}As NMR chemical shifts (typically 200–600 ppm for arsenic-sulfur bonds) and 1^{1}H/13^{13}C coupling patterns. IR analysis should target S=As stretching vibrations (~450–550 cm1^{-1}). Compare experimental data with computational predictions (DFT) to resolve ambiguities. Ensure spectral resolution by using deuterated solvents and cryoprobes .

Q. What safety protocols are critical when handling arsino, thioxo- compounds due to their toxicity?

  • Methodology: Implement strict containment measures (gloveboxes, fume hoods) and real-time arsenic vapor monitoring. Use chelating agents (e.g., dimercaprol) in emergency kits. Document toxicity profiles via acute exposure studies in model organisms, adhering to ethical guidelines for hazardous material research .

Advanced Research Questions

Q. How do solvent effects influence the reactivity of arsino, thioxo- complexes in nucleophilic substitution reactions?

  • Methodology: Design kinetic studies across solvents (e.g., DMSO, THF, H2_2O) to measure rate constants (kobsk_{\text{obs}}) via UV-Vis or conductometry. Apply linear solvation energy relationships (LSER) to correlate solvent polarity/polarizability with activation parameters. Validate using computational solvation models (COSMO-RS) .

Q. What computational chemistry approaches are suitable for modeling the electronic properties of arsino, thioxo- complexes, and how do basis sets affect accuracy?

  • Methodology: Use DFT with relativistic corrections (ZORA or DKH) for arsenic. Compare basis sets (e.g., def2-TZVP vs. LANL2DZ) on frontier orbital energies (HOMO-LUMO gaps). Benchmark against XPS or UPS experimental data. For excited states, employ TD-DFT or CASSCF to account for multireference effects .

Q. How should researchers address contradictory data in thermodynamic stability studies of arsino, thioxo- compounds?

  • Methodology: Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity). Apply error analysis (e.g., Monte Carlo simulations) to quantify uncertainty in calorimetric or gravimetric measurements. Cross-validate with alternative techniques (e.g., isothermal titration calorimetry vs. van’t Hoff analysis) .

Q. What strategies resolve crystallographic ambiguities in arsino, thioxo- structures with disordered sulfur/arsenic sites?

  • Methodology: Combine high-resolution XRD (synchrotron sources) with electron density maps (Hirshfeld surface analysis). Use bond valence sum (BVS) calculations to assign atomic positions. If disorder persists, employ neutron diffraction or PDF (pair distribution function) analysis for local structure insights .

Methodological Frameworks

  • PICO Framework : For hypothesis-driven studies (e.g., Population: Arsino, thioxo- derivatives; Intervention: Solvent polarity; Comparison: Aprotic vs. protic solvents; Outcome: Reaction rate modulation) .
  • FINER Criteria : Ensure questions are Feasible (resource-aware), Interesting (novel arsenic-sulfur interactions), Novel (addressing literature gaps), Ethical (toxicity compliance), and Relevant (advancing inorganic chemistry) .

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